molecular formula C14H15N5O2 B2916635 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine CAS No. 2034272-84-7

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine

Cat. No.: B2916635
CAS No.: 2034272-84-7
M. Wt: 285.307
InChI Key: SIALNJCOVPWOPF-UHFFFAOYSA-N
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Description

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrimidine-2-ol and piperidine-1-carbonyl chloride as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a piperidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

2-[3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines a pyrimidine moiety with a piperidine ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : This is achieved through reactions involving appropriate starting materials under controlled conditions.
  • Introduction of the Piperidine Ring : This step often utilizes nucleophilic substitution reactions.
  • Coupling of the Rings : A carbonyl linkage is formed between the pyrimidine and piperidine rings.

Anticancer Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit potent anticancer properties. For example, a study demonstrated that certain pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.01 to 0.12 µM, indicating strong anticancer activity compared to standard treatments .

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit COX-2 activity effectively, with IC50 values reported as low as 0.04 µM . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that certain pyrimidine derivatives exhibit significant inhibitory effects on pathogens like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated the cytotoxicity of several pyrimidine derivatives against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.09 µM against MCF-7 cells, showcasing its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory mechanisms of pyrimidine derivatives. The study found that specific substitutions on the pyrimidine ring enhanced COX-2 inhibition, suggesting a structure-activity relationship that could guide future drug design .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines/Pathogens
Anticancer0.01 - 0.12MCF-7, A549
Anti-inflammatory0.04COX-2 enzyme
AntimicrobialVariesE. coli, S. aureus

Properties

IUPAC Name

pyrimidin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(12-15-5-2-6-16-12)19-9-1-4-11(10-19)21-14-17-7-3-8-18-14/h2-3,5-8,11H,1,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALNJCOVPWOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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